molecular formula C14H23IN2O2 B15196041 Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide CAS No. 63981-54-4

Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide

Cat. No.: B15196041
CAS No.: 63981-54-4
M. Wt: 378.25 g/mol
InChI Key: SVCBOPJUJSGNFP-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide typically involves the reaction of methyl carbamate with 5-(trimethylammonio)-o-cumenyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group can interact with negatively charged sites on biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.

    Ethyl carbamate: Another ester with comparable properties but different alkyl group.

    Carbamic acid derivatives: Various derivatives with different substituents on the carbamic acid moiety.

Uniqueness

Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is unique due to the presence of both the trimethylammonio group and the iodide, which confer distinct reactivity and functionality. This combination of groups is not commonly found in other carbamic acid derivatives, making it a valuable compound for specific applications.

Properties

CAS No.

63981-54-4

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

trimethyl-[3-(methylcarbamoyloxy)-4-propan-2-ylphenyl]azanium;iodide

InChI

InChI=1S/C14H22N2O2.HI/c1-10(2)12-8-7-11(16(4,5)6)9-13(12)18-14(17)15-3;/h7-10H,1-6H3;1H

InChI Key

SVCBOPJUJSGNFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-]

Origin of Product

United States

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